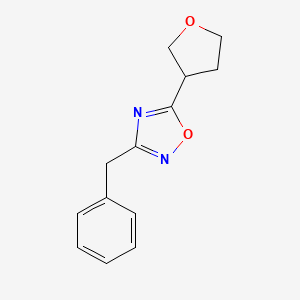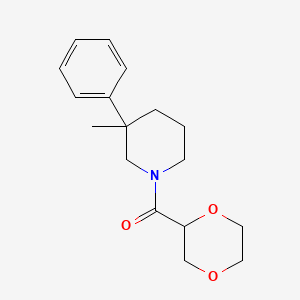
N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as BEP and has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
BEP exerts its effects by binding to the cannabinoid receptor type 1 (CB1) and the dopamine receptor D2. It also inhibits the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. This leads to an increase in dopamine levels, which can improve symptoms of Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
BEP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis in cancer cells. BEP has been shown to reduce anxiety-like behavior in animal models. It has also been found to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BEP in lab experiments is its specificity for CB1 and D2 receptors. This allows for targeted studies on these receptors. However, one limitation is the potential for off-target effects, as BEP also inhibits MAO-B.
Direcciones Futuras
For research on BEP include studying its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further studies on its anti-inflammatory and anti-cancer properties can also be conducted. Additionally, studies on the potential side effects of BEP should be conducted to ensure its safety as a therapeutic agent.
In conclusion, N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on BEP can lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of BEP involves several steps. The first step involves the reaction of 2-bromo-4-nitropyridine with sodium hydride to form 2-pyridyl sodium salt. The second step involves the reaction of 2-pyridyl sodium salt with benzyl bromide to form N-benzyl-2-pyridinamine. The third step involves the reaction of N-benzyl-2-pyridinamine with 4-ethoxypiperidine to form N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
BEP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-anxiety properties. BEP has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-benzyl-4-(4-ethoxypiperidin-1-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-18-9-12-23(13-10-18)17-8-11-21-19(14-17)20(24)22-15-16-6-4-3-5-7-16/h3-8,11,14,18H,2,9-10,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXHQDWABSMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)

![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)